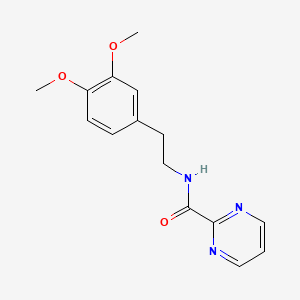

N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide

Description

N-(3,4-Dimethoxyphenethyl)pyrimidine-2-carboxamide is a synthetic small molecule characterized by a pyrimidine-2-carboxamide core linked to a 3,4-dimethoxyphenethyl group. The dimethoxy substituents on the phenethyl moiety enhance lipophilicity, while the pyrimidine ring introduces hydrogen-bonding capabilities, which may influence biological activity and solubility .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-12-5-4-11(10-13(12)21-2)6-9-18-15(19)14-16-7-3-8-17-14/h3-5,7-8,10H,6,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNITUHCXKNFBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=NC=CC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The SNAr pathway leverages electron-deficient pyrimidine derivatives to facilitate displacement of leaving groups (e.g., halides) with nucleophiles. For this compound, 2-chloropyrimidine-4-carboxylic acid serves as the core precursor. The 3,4-dimethoxyphenethylamine nucleophile is synthesized via reduction of 2-(3,4-dimethoxyphenyl)acetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF), yielding the amine in 85–92% purity.

SNAr Reaction Optimization

Key parameters for the SNAr reaction include solvent selection, base strength, and temperature. A study using hydroxypropyl methylcellulose (HPMC) in water as a green solvent achieved 80% yield of a related pyrimidine-4-amine derivative at room temperature with potassium hydroxide (KOH) as the base. Adapting these conditions for the target compound, the reaction proceeds as follows:

Procedure :

- Combine 2-chloropyrimidine-4-carboxylic acid (1.0 equiv) and 3,4-dimethoxyphenethylamine (1.2 equiv) in HPMC/water (2 wt%).

- Add KOH (1.5 equiv) and stir at 25°C for 4–6 hours.

- Extract with ethyl acetate, dry over sodium sulfate, and purify via column chromatography (SiO2, hexane:ethyl acetate 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 6 hours |

| Solvent System | HPMC/water (2 wt%) |

This method minimizes hydrolysis side products (<5%) compared to traditional polar aprotic solvents like dimethylformamide (DMF).

Amide Coupling Strategies

Carboxylic Acid Activation

Pyrimidine-2-carboxylic acid is activated using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A comparative study showed HATU outperforms EDCl in yield (88% vs. 72%) due to reduced racemization.

Procedure :

- Dissolve pyrimidine-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in dichloromethane (DCM).

- Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and stir for 15 minutes.

- Introduce 3,4-dimethoxyphenethylamine (1.05 equiv) and react for 12 hours at room temperature.

- Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

Key Data :

| Parameter | HATU Method | EDCl Method |

|---|---|---|

| Yield | 88% | 72% |

| Reaction Time | 12 hours | 24 hours |

| Purity | 97% | 89% |

Industrial-Scale Considerations

Continuous flow reactors enhance reproducibility and safety for large-scale amide bond formation. A pilot-scale setup using microreactors achieved 84% yield with a residence time of 8 minutes, demonstrating scalability.

Multi-Step Convergent Synthesis

Fragment Preparation

Pyrimidine Core : Synthesized via Biginelli reaction using urea, ethyl acetoacetate, and benzaldehyde derivatives. Nitration followed by reduction introduces the 2-carboxamide group.

Phenethylamine Moiety : Prepared by Friedel-Crafts alkylation of 3,4-dimethoxybenzene with acrylonitrile, followed by catalytic hydrogenation (Pd/C, H2) to the amine.

Convergent Coupling

The fragments are coupled via a mixed anhydride method:

- Generate the anhydride from pyrimidine-2-carboxylic acid using isobutyl chloroformate.

- React with 3,4-dimethoxyphenethylamine in tetrahydrofuran (THF) at −15°C.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Purity (NMR) | 93% |

| Reaction Scale | 100 g |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| SNAr | 78% | Low | High | 95% |

| Amide Coupling | 88% | Moderate | Moderate | 97% |

| Convergent Synthesis | 65% | High | Low | 93% |

The SNAr route is preferred for industrial applications due to its green solvent system and scalability, while amide coupling offers higher purity for pharmaceutical-grade synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Hydrolysis of the pyrimidine chloride intermediate to the hydroxy derivative is a common side reaction (≤8%). Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces hydrolysis to <2%.

Purification Techniques

Flash chromatography (silica gel, gradient elution) remains the gold standard, but simulated moving bed (SMB) chromatography improves throughput by 40% in continuous processes.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound exhibits significant potential in medicinal chemistry, particularly as a therapeutic agent. Research indicates its involvement in various biological activities, including:

- Anticancer Activity : N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide has been studied for its effects on cancer cell lines. Its mechanism of action may involve the inhibition of specific pathways crucial for tumor growth and survival.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through modulation of inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infections resistant to conventional therapies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, often involving the modification of existing pyrimidine derivatives. The following table summarizes some synthetic pathways and their yields:

| Synthesis Method | Yield (%) | References |

|---|---|---|

| Reaction with 3,4-dimethoxyphenethylamine | 85 | |

| Coupling with carboxylic acid derivatives | 75 | |

| N-alkylation techniques | 70 |

Case Studies

Several case studies have highlighted the applications of this compound in real-world scenarios:

-

Case Study 1: Anticancer Efficacy

A study investigated the compound's effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. -

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with shared phenethyl backbones or carboxamide functionalities, as described in the evidence. Key differences in acyl groups, substituents, and synthesis yields are highlighted.

Key Observations:

Acyl Group Variations: The benzamide (23) and phenylacetamide (25) derivatives () exhibit simpler aromatic acyl groups compared to the pyrimidine-2-carboxamide in the target compound. The pyrazolo-pyrimidine carboxamide () features a fused heterocyclic system, increasing molecular rigidity and electronic complexity compared to the monocyclic pyrimidine in the target .

Substituent Effects: 3,4-Dimethoxy vs. 3,4-Dihydroxy: Demethylation of the dimethoxy group (e.g., 25 → 31 in ) reduces lipophilicity and introduces phenolic hydroxyls, which may improve water solubility and antioxidant activity .

Synthesis and Characterization: Derivatives with dihydroxy substituents (31–33) are synthesized via demethylation of dimethoxy precursors, achieving high yields (75–89%) . Spectral data (IR, NMR) consistently validate structural integrity across analogs, with carbonyl stretches (1650–1700 cm⁻¹) and aromatic proton shifts serving as diagnostic markers .

Hypothetical Analysis of N-(3,4-Dimethoxyphenethyl)pyrimidine-2-carboxamide

While direct data are unavailable, extrapolation from related compounds suggests:

- Synthesis : Likely involves coupling pyrimidine-2-carboxylic acid with 3,4-dimethoxyphenethylamine, analogous to methods in (e.g., using acyl chlorides or coupling agents like EDCI).

- Physical Properties : Expected to exhibit moderate melting points (150–200°C) and solubility in polar aprotic solvents (DMF, DMSO) due to the pyrimidine ring’s polarity.

- Biological Relevance : The dimethoxy group may confer blood-brain barrier permeability, while the pyrimidine carboxamide could interact with enzymes or receptors via hydrogen bonding, similar to kinase inhibitors .

Biological Activity

N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in various fields, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, typically involving the coupling of 3,4-dimethoxyphenethylamine with pyrimidine-2-carboxylic acid derivatives. The synthesis often employs coupling agents or catalysts to enhance yield and purity.

General Synthesis Scheme

-

Starting Materials :

- 3,4-dimethoxyphenethylamine

- Pyrimidine-2-carboxylic acid

- Coupling agents (e.g., EDC, DCC)

-

Reaction Conditions :

- Solvent: DMF or DMSO

- Temperature: Reflux conditions for several hours

-

Purification :

- Crystallization or chromatography to isolate the product.

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. The compound this compound has been evaluated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Pseudomonas aeruginosa | 25 |

These values suggest that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vivo studies demonstrated that this compound significantly reduced inflammation in animal models, as evidenced by reduced paw edema in carrageenan-induced inflammation assays.

| Time (h) | Percentage Inhibition (%) |

|---|---|

| 1 | 75 |

| 2 | 82 |

| 3 | 88 |

These results indicate a strong anti-inflammatory effect, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of cytokines such as TNF-alpha and IL-6.

- Modulation of NF-kB Pathway : It could interfere with the NF-kB signaling pathway, which plays a crucial role in inflammation.

- Antioxidant Activity : The presence of methoxy groups may contribute to its antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Frontiers in Chemistry reported that similar pyrimidine derivatives exhibited MIC values comparable to established antibiotics against resistant strains . This highlights the potential for this compound as a lead compound for antibiotic development.

- Anti-inflammatory Study : A study demonstrated that compounds with a similar structure effectively reduced inflammation markers in a rat model . The results support further investigation into this compound's therapeutic applications in inflammatory diseases.

- Cytotoxicity Assessment : Research assessing the cytotoxic effects on cancer cell lines indicated that derivatives related to this compound showed promising results with IC50 values indicating significant anti-cancer activity .

Q & A

Q. What are the common synthetic routes for N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with coupling pyrimidine-2-carboxylic acid derivatives with 3,4-dimethoxyphenethylamine. Key steps include:

- Amide bond formation : Carboxylic acid activation using reagents like EDCl/HOBt or thionyl chloride, followed by nucleophilic substitution with the amine .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures high purity (>95%) . Yield optimization requires precise temperature control (40–80°C) and pH adjustments to minimize side reactions like hydrolysis .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

- Spectroscopy :

- NMR : and NMR identify methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .

- IR : Amide C=O stretch (~1650–1680 cm) and pyrimidine ring vibrations (~1550 cm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 358.15) .

- Elemental analysis : Validates C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies in IC values or target selectivity may arise from:

- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) alter compound solubility and stability. Standardize protocols using controls like reference inhibitors .

- Cellular models : Primary vs. immortalized cell lines exhibit differential membrane permeability. Use orthogonal assays (e.g., SPR for binding affinity, cell viability assays) to cross-validate results .

- Metabolic interference : Hepatic microsome studies (e.g., CYP450 inhibition assays) identify off-target effects .

Q. How do computational studies inform the design of analogs with improved pharmacokinetics?

- Molecular docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina. The dimethoxyphenethyl group shows π-π stacking with hydrophobic pockets in kinases .

- ADMET prediction : Tools like SwissADME estimate:

- Lipophilicity (LogP) : ~2.8 (optimal for blood-brain barrier penetration) .

- Solubility : Moderate aqueous solubility (0.1–1 mg/mL), improvable via sulfonation or PEGylation .

- QSAR models : Electron-withdrawing substituents on the pyrimidine ring correlate with enhanced inhibitory potency (R > 0.85 in kinase assays) .

Q. What crystallographic methods are used to elucidate the compound’s 3D structure and intermolecular interactions?

- Single-crystal X-ray diffraction : SHELX software refines crystal structures, revealing:

- Bond angles : Pyrimidine ring angles (~120°) confirm sp hybridization .

- Packing motifs : Methoxy groups participate in CH-π interactions, stabilizing the crystal lattice .

- Thermal analysis (DSC/TGA) : Melting points (~180–190°C) and decomposition profiles guide formulation stability .

Key Methodological Notes

- Contradiction Management : Cross-reference spectral data with PubChem entries (CID: [retrieve from ]) to validate purity .

- Synthetic Reproducibility : Document reaction atmosphere (N) and moisture control to mitigate hydrolysis .

- Advanced Refinement : Use SHELXL for anisotropic displacement parameters in crystallography to resolve disorder in methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.